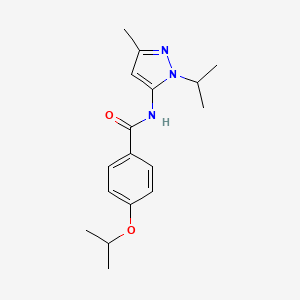

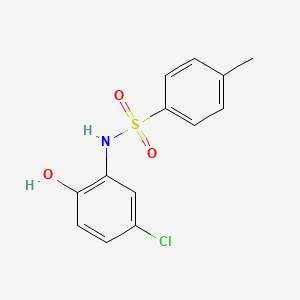

4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has been widely researched for its potential applications in the field of pharmaceuticals. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A significant area of research application for compounds related to 4-isopropoxy-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves their synthesis for various heterocyclic compounds that show remarkable biological activities. For instance, studies have demonstrated novel synthetic routes to benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities, particularly against the H5N1 influenza virus. These compounds were synthesized through reactions involving benzoyl isothiocyanate, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antiviral Activities

Another aspect of scientific research focuses on the antimicrobial and antiviral potentials of pyrazole derivatives. A range of pyrazol-4-yl)benzamides, synthesised from 4-aminophenazone (a non-steroidal anti-inflammatory drug), demonstrated potential biological applications. These compounds were screened for inhibitory effects against various enzymes, indicating their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of pyrazole derivatives has provided insights into their pharmacological potentials. For example, studies involving the synthesis and characterization of new enaminones and their structural analysis via nuclear magnetic resonance (NMR) and X-ray diffractometry have contributed to understanding the chemical properties and reactivity of such compounds. These insights are crucial for designing drugs with improved efficacy and reduced side effects (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Molecular Docking and Computational Studies

The exploration of molecular interactions through computational simulations and molecular docking has also been a significant application. This approach helps in predicting the binding affinities of pyrazole derivatives to various biological targets, aiding in the rational design of new therapeutic agents. Research employing computational methods to analyze the interactions and potential biological activities of pyrazole derivatives represents a crucial step towards developing novel drug candidates with specific biological activities (Al-Otaibi et al., 2020).

properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-11(2)20-16(10-13(5)19-20)18-17(21)14-6-8-15(9-7-14)22-12(3)4/h6-12H,1-5H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSRXSQUICJLCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B2397185.png)

![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)

![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)

![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)

![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)